2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol, also known as CYM-5442 or CYM-5442, is a synthetic, selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1) [, , , , , , , , , , , , , , , , , , , , , , , ]. It is a valuable tool in scientific research for investigating the role of S1PR1 in various biological processes, particularly in the context of inflammation, immune regulation, and neurodegeneration. Notably, CYM-5442 exhibits a unique binding mode to S1PR1, engaging a hydrophobic pocket distinct from the orthosteric site where the endogenous ligand, sphingosine-1-phosphate (S1P), binds []. This distinctive interaction profile differentiates CYM-5442 from other S1PR1 modulators and contributes to its specific pharmacological properties.
CYM5442 is a selective agonist for the sphingosine 1-phosphate receptor 1 (S1P1), which plays a crucial role in various physiological processes, including lymphocyte trafficking and immune response modulation. This compound is derived from fungal metabolites and is characterized by its ability to induce S1P1-dependent lymphopenia, making it a subject of interest in immunological research and potential therapeutic applications.
The synthesis of CYM5442 involves multi-step organic synthesis techniques that typically include the formation of key intermediates followed by functional group modifications to achieve the final compound. The detailed synthetic route may involve:
The synthesis may require advanced techniques such as:
The molecular formula of CYM5442 is , with a molecular weight of approximately 409.5 g/mol. The compound's structure features a complex arrangement that allows for effective binding to the S1P1 receptor.
CYM5442 primarily functions through its interaction with the S1P1 receptor, leading to various downstream effects, including:
The binding affinity and efficacy of CYM5442 can be assessed through radiolabeled ligand binding assays and functional assays measuring downstream signaling events such as intracellular calcium mobilization or ERK phosphorylation.
CYM5442 acts as a full agonist at the S1P1 receptor, promoting internalization and phosphorylation upon binding. This mechanism involves:
Research indicates that CYM5442 can modulate the expression of chemokines like CCL2 and CCL7, which are pivotal in monocyte recruitment during inflammation .
CYM5442 is primarily used in research settings focusing on:
CYM-5442 (chemical name: 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino) ethanol) represents a breakthrough in sphingosine-1-phosphate receptor (S1PR) pharmacology due to its unique binding mechanism. Unlike endogenous S1P or phosphorylated FTY720 (FTY720-P), which require zwitterionic interactions with conserved residues R120 and E121 in transmembrane domain 3 (TM3) of S1P1, CYM-5442 activates S1P1 without engaging these canonical headgroup anchors [5] [8]. Mutagenesis studies demonstrate that alanine substitution at R120 or E121 completely abolishes S1P-mediated signaling but preserves CYM-5442-induced receptor internalization and extracellular signal-regulated kinase (ERK) phosphorylation [5]. This independence from polar headgroup interactions is attributed to CYM-5442's oxadiazole-based scaffold, which engages a novel hydrophobic pocket near transmembrane helices 5 and 6 (TM5/TM6) [8]. Molecular modeling reveals that this pocket accommodates the diethoxy-phenyl and dihydro-inden groups of CYM-5442 through van der Waals contacts with residues F210, W269, and F273, facilitating receptor conformational changes akin to orthosteric agonists [8].
Table 1: Mutagenesis Analysis of S1P1 Activation by CYM-5442 vs. S1P
Receptor Mutant | S1P Response | CYM-5442 Response | Key Residue Role |
---|---|---|---|
Wild-Type S1P1 | Full ERK phosphorylation (EC₅₀ = 0.8 nM) | Full ERK phosphorylation (EC₅₀ = 72 nM) | Reference control |
R120A | No activation | Full activation | S1P phosphate anchor |
E121A | No activation | Full activation | S1P ammonium anchor |
F273A | Partial inhibition | No activation | Hydrophobic pocket gatekeeper |
The hydrophobic binding pocket of S1P1 exploited by CYM-5442 is spatially distinct from the orthosteric site occupied by S1P. While S1P binds near the extracellular interface of TM3 and TM7, forming hydrogen bonds with R120, E121, and N101, CYM-5442 docks deeper within the receptor core between TM1, TM2, TM6, and TM7 [8] [10]. This allosteric site is enriched with hydrophobic residues (e.g., L276, V269, F273) that create a favorable environment for the ligand's aromatic rings [10]. Competitive binding assays confirm non-overlapping binding sites: CYM-5442 fails to displace radiolabeled S1P from S1P1 but competitively inhibits S1PR agonists like SEW2871 that require headgroup interactions [5] [10]. This binding mode confers exceptional S1P1 selectivity (>100-fold vs. S1P2–5) because the hydrophobic pocket exhibits greater sequence divergence across S1PR subtypes than the conserved orthosteric site [6] [8]. For example, S1P3 possesses a bulkier F263 residue that sterically hinders CYM-5442 binding, explaining its lack of activity at this subtype [10].
CYM-5442 exhibits full agonist efficacy at S1P1 but with distinct kinetic and functional properties compared to endogenous S1P and FTY720-P:
Table 2: Functional Comparison of S1P1 Agonists
Agonist | Receptor Selectivity | Lymphopenia Induction | Receptor Internalization Kinetics | Key Clinical Effects |
---|---|---|---|---|
Endogenous S1P | S1P1>3>2>4>5 | Transient (min) | Rapid recycling (t₁/₂ = 10 min) | Barrier enhancement |
FTY720-P | S1P1,3,4,5 | Sustained (>72h) | Irreversible degradation | Immunosuppression |
CYM-5442 | S1P1 >>2,3,4,5 | Transient (24h) | Reversible recycling (t₁/₂ = 3h) | Transient immunosuppression |
CYM-5442's transient action provides pharmacological advantages in disease models like experimental autoimmune encephalomyelitis (EAE), where daily dosing reduces neuroinflammation without sustained lymphocyte depletion, preserving immune surveillance [5] [8]. In endothelial cells, CYM-5442 enhances barrier function by suppressing vascular endothelial growth factor (VEGF)-induced phosphorylation of VE-cadherin, a mechanism shared with S1P but not FTY720-P [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7